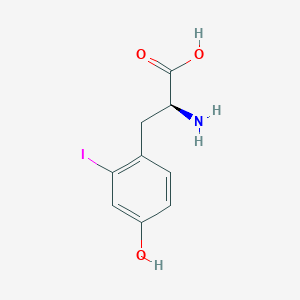

2-Iodotyrosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Iodotyrosine, also known as this compound, is a useful research compound. Its molecular formula is C9H10INO3 and its molecular weight is 307.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Role in Thyroid Hormone Synthesis

2-Iodotyrosine is a crucial intermediate in the biosynthesis of thyroid hormones, particularly thyroxine (T4) and triiodothyronine (T3). The enzyme iodotyrosine deiodinase catalyzes the deiodination of this compound, facilitating the recycling of iodide for subsequent hormone production. This process is vital for maintaining adequate levels of thyroid hormones, which are essential for metabolic regulation and development.

Biomarker for Iodine Deficiency

Recent studies have identified this compound as a potential biomarker for assessing iodine status in populations. Elevated levels of iodotyrosines in urine and plasma correlate with iodine deficiency and hypothyroidism.

Case Study: Dehal1 Knockout Mice

- Research on Dehal1 knockout mice demonstrated that these mice exhibit increased urinary excretion of iodotyrosines under iodine-sufficient conditions. This suggests that measurement of iodotyrosines can predict iodine shortage and the development of hypothyroidism .

- The study indicated that monitoring iodotyrosines could serve as an early diagnostic tool for identifying individuals at risk for iodine deficiency-related disorders.

Therapeutic Implications

The therapeutic potential of this compound extends beyond its role in thyroid hormone synthesis. Its involvement in various biochemical pathways opens avenues for research into its use as a therapeutic agent.

Potential Applications

- Antioxidant Properties: Iodinated compounds like this compound may exhibit antioxidant effects, which could be beneficial in mitigating oxidative stress-related diseases.

- Cancer Research: There is emerging interest in the role of iodinated tyrosines in cancer biology. Investigations into how these compounds influence tumor growth and metastasis are ongoing.

Data Summary

The following table summarizes key findings related to the applications of this compound:

化学反应分析

Role of Thyroid Peroxidase (TPO)

Thyroid peroxidase (TPO) plays a crucial role in several key steps of thyroid hormone synthesis :

-

Iodine Oxidation and Organification: TPO catalyzes the oxidation of iodide and its incorporation into tyrosine residues of thyroglobulin (Tg) .

-

Coupling Reaction: TPO facilitates the coupling of iodotyrosine molecules within thyroglobulin to form the iodothyronines T3 and T4 . This process utilizes hydrogen peroxide (H2O2) produced by NADPH-oxidase .

The processes of iodine oxidation and organification, as well as the coupling reaction of iodotyrosines, are catalyzed by TPO, which utilizes the H2O2 produced by hydrogen peroxide generator proteins, NADPH-oxidase .

Iodotyrosine Deiodinase (IYD) Activity

Iodotyrosine deiodinase (IYD), also known as iodotyrosine dehalogenase 1, is a deiodinase enzyme that recovers iodide from iodinated tyrosine .

IYD Structure and Function:

-

The amino acid sequence of iodotyrosine deiodinase is highly conserved among mammals and contains three domains .

-

Iodotyrosine deiodinase is a membrane protein, with the N-terminus acting as a membrane anchor .

-

It functions as a homodimer, with two active sites formed from residues of both subunits . Substrate binding induces a conformational change, closing the active site and protecting the substrate and flavin from the solvent .

Chemical Reactions of Iodotyrosine

Iodotyrosine is involved in several chemical reactions, primarily related to thyroid hormone synthesis and iodine homeostasis.

Reactions Catalyzed by Thyroid Peroxidase (TPO):

-

Iodination of Tyrosine:

I−+TyrosineTPOIodotyrosine -

Formation of Diiodotyrosine:

I−+IodotyrosineTPODiiodotyrosine -

Coupling of Iodotyrosines to form T3 and T4 :

Diiodotyrosine+DiiodotyrosineTPOThyroxine(T4)+Alanine Monoiodotyrosine+DiiodotyrosineTPOTriiodothyronine(T3)+AlanineIodotyrosine coupling activity can be measured by the amount of newly formed T3 .

Reactions Catalyzed by Iodotyrosine Deiodinase (IYD):

-

Deiodination of Iodotyrosine:

IodotyrosineIYDTyrosine+I−This reaction is crucial for iodine salvage and maintaining iodine balance .

Dehalogenation of Halotyrosines

IYD from Drosophila promotes dehalogenation of I-Tyr, Br-Tyr, and Cl-Tyr with nearly equivalent efficiencies and can act broadly on all of these substrates . The enzyme dmIYD exhibits a very strong affinity for I2-Tyr with a Kd of less than 1 µM .

Impact of Iodine Deficiency

In vivo transcription of Dehal1 was induced by iodine deficiency only in the thyroid tissue . Under normal iodine intake, Dehal1KO mice were euthyroid but showed a negative iodine balance due to a continuous loss of iodotyrosines in the urine . Under iodine restriction, Dehal1KO mice rapidly develop profound hypothyroidism, while Wt mice remain euthyroid, suggesting reduced retention of iodine in the thyroids of Dehal1KO mice .

属性

CAS 编号 |

70055-93-5 |

|---|---|

分子式 |

C9H10INO3 |

分子量 |

307.08 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-(4-hydroxy-2-iodophenyl)propanoic acid |

InChI |

InChI=1S/C9H10INO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1 |

InChI 键 |

BMBZSHPNHVPCNG-QMMMGPOBSA-N |

SMILES |

C1=CC(=C(C=C1O)I)CC(C(=O)O)N |

手性 SMILES |

C1=CC(=C(C=C1O)I)C[C@@H](C(=O)O)N |

规范 SMILES |

C1=CC(=C(C=C1O)I)CC(C(=O)O)N |

同义词 |

(123I)-2-iodo-L-tyrosine 123I-2-iodotyrosine 123I-2IT 125I-2-iodotyrosine 125I-2IT 2-iodotyrosine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。